Tetra-2-pyridinylpyrazine
Overview
Description
Tetra-2-pyridinylpyrazine is an organic compound characterized by a pyrazine ring structure adorned with four pyridyl substituents. This compound is notable for its poly-N-donor ligand properties, making it a valuable component in coordination chemistry and material science .
Mechanism of Action
Target of Action
Tetra-2-pyridinylpyrazine (TPP), also known as 2,3,5,6-Tetrakis(2-pyridyl)pyrazine, is a poly-N-donor ligand . It is primarily used in the synthesis of various metal complexes . The primary targets of TPP are these metal ions, where it acts as a ligand and forms complexes .
Mode of Action
TPP interacts with its targets (metal ions) by coordinating to them and forming stable complexes . For instance, it can be used as a ligand in the synthesis of complexes such as {CuCl}2(μ-tppz)[PF6]2
(PF6 = hexafluorophosphate) and {Cp*2Ln}2(μ-tppz.)
(Cp*=pentamethylcyclopentadienyl; Ln=Gd, Tb, Dy; BPh4=tetraphenyl borate) . These interactions result in changes in the electronic structure of the metal ions, which can lead to various downstream effects depending on the specific metal ion and the environmental conditions .
Biochemical Pathways
It has been shown that tpp and tpp:cesium (1:1 molar ratio) composite layers have excellent electron injection and transport characteristics in organic light-emitting diodes . This suggests that TPP may play a role in electron transport pathways in these systems .
Result of Action
The primary result of TPP’s action is the formation of stable metal complexes . In the context of organic light-emitting diodes, TPP can efficiently accept electrons from metal and metal oxide cathode layers, and transport and inject electrons into an adjacent organic layer . This results in high luminescence efficiency with low driving voltage .
Action Environment
The action, efficacy, and stability of TPP are highly dependent on the environmental factors. For instance, in the context of organic light-emitting diodes, the efficiency of electron injection and transport by TPP can be influenced by factors such as the type of metal or metal oxide used in the cathode layer . Additionally, the stability of the metal complexes formed by TPP can be influenced by factors such as the presence of other ligands, the pH of the solution, and the temperature .
Biochemical Analysis
Biochemical Properties
2,3,5,6-Tetrakis(2-pyridyl)pyrazine plays a crucial role in biochemical reactions as a ligand that can coordinate with metal ions to form stable complexes. These complexes can interact with various enzymes, proteins, and other biomolecules. For instance, 2,3,5,6-Tetrakis(2-pyridyl)pyrazine has been used to synthesize metal complexes such as [CuCl]_2(μ-tppz)[PF_6]_2 and [Fe(tpyprz)_2]_2[Mo_8O_26]·3.7H_2O . These metal complexes can exhibit unique biochemical properties, including catalytic activity and redox behavior, which are essential for various biochemical processes.
Cellular Effects
2,3,5,6-Tetrakis(2-pyridyl)pyrazine influences cellular processes by forming complexes with metal ions that can interact with cellular components. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the ruthenium(III) complex [Ru(bpy)(tppz)Cl][PF_6]_2, where tppz is 2,3,5,6-Tetrakis(2-pyridyl)pyrazine, has been shown to exhibit reversible redox behavior and influence cellular redox states . This can lead to changes in cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of 2,3,5,6-Tetrakis(2-pyridyl)pyrazine involves its ability to form stable complexes with metal ions through coordination bonds. These complexes can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 2,3,5,6-Tetrakis(2-pyridyl)pyrazine reacts with iodine to form charge-transfer complexes, which can influence the electronic properties of the compound and its interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5,6-Tetrakis(2-pyridyl)pyrazine can change over time due to its stability and degradation. Studies have shown that the compound can form stable complexes with metal ions, but its stability can be influenced by factors such as temperature and the presence of other chemicals . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods.
Dosage Effects in Animal Models
The effects of 2,3,5,6-Tetrakis(2-pyridyl)pyrazine in animal models vary with different dosages. At lower doses, the compound can exhibit beneficial effects, such as enhanced catalytic activity and improved cellular functions. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and disruption of cellular processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
2,3,5,6-Tetrakis(2-pyridyl)pyrazine is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux and metabolite levels by forming complexes that participate in redox reactions and catalytic processes . These interactions can affect the overall metabolic state of cells and tissues.
Transport and Distribution
The transport and distribution of 2,3,5,6-Tetrakis(2-pyridyl)pyrazine within cells and tissues are facilitated by its ability to form complexes with metal ions. These complexes can interact with transporters and binding proteins, influencing the compound’s localization and accumulation . The distribution of the compound can affect its activity and function within different cellular compartments.
Subcellular Localization
2,3,5,6-Tetrakis(2-pyridyl)pyrazine exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetra-2-pyridinylpyrazine can be synthesized through various methods. One common approach involves the cyclization of 2-pyridylhydrazine with diketones under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The process is optimized for yield and purity, utilizing high-purity starting materials and stringent reaction controls to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Tetra-2-pyridinylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyrazines and pyridyl derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
Tetra-2-pyridinylpyrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,3-Bis(2-pyridyl)pyrazine
- 2,2’-Bipyridine
- 2,2’:6’,2’'-Terpyridine
Comparison: Tetra-2-pyridinylpyrazine is unique due to its four pyridyl substituents, which provide a higher degree of coordination versatility compared to similar compounds. This makes it particularly useful in forming multi-metallic complexes and in applications requiring robust and stable coordination environments .
Properties
IUPAC Name |
2,3,5,6-tetrapyridin-2-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6/c1-5-13-25-17(9-1)21-22(18-10-2-6-14-26-18)30-24(20-12-4-8-16-28-20)23(29-21)19-11-3-7-15-27-19/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJZYBFRNITHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885280 | |
Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25005-97-4 | |
Record name | 2,3,5,6-Tetrakis(2′-pyridyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25005-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025005974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrakis(2-pyridyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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